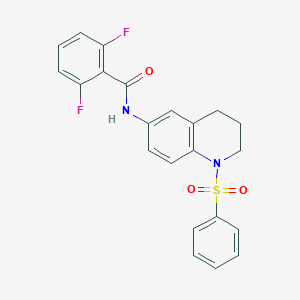

![molecular formula C11H9ClN2O3 B2818417 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid CAS No. 925606-83-3](/img/structure/B2818417.png)

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of phenoxyacetic acid . It has a molecular weight of 252.66 . The IUPAC name for this compound is 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H9ClN2O3/c12-8-1-3-9(4-2-8)17-7-14-10(11(15)16)5-6-13-14/h1-6H,7H2,(H,15,16) . This code provides a unique representation of the compound’s molecular structure .Scientific Research Applications

Structural and Spectral Studies

Research focused on pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has been conducted to understand their structural and spectral properties. These studies combine experimental and theoretical approaches, including density functional theory (DFT) and time-dependent DFT, to investigate molecular structures, NMR chemical shifts, and electronic transitions within molecules (Viveka et al., 2016).

Synthesis and Crystal Structure

The synthesis of new pyrazole derivatives has been explored for various chloro and methoxy substituted compounds, revealing insights into their molecular structure, stability, and potential applications in material science and biochemistry. For instance, the synthesis and characterization of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its 5-acetoxy analogs were studied, showing their stability and molecular structure through X-ray diffraction and DFT calculations (Shen et al., 2012).

Antimicrobial and Antioxidant Activity

Some pyrazole derivatives exhibit antimicrobial and antioxidant activities, offering potential applications in developing new therapeutic agents. For example, certain compounds were synthesized and found to exhibit good antimicrobial and antioxidant activity, highlighting the potential of pyrazole derivatives in pharmaceutical research (Umesha et al., 2009).

Molecular Docking Studies

Molecular docking studies of pyrazole derivatives have been conducted to predict their binding interactions with target proteins, which can inform the design of new drugs and bioactive molecules. This approach aids in understanding the potential therapeutic applications of pyrazole compounds (Reddy et al., 2022).

Coordination Complexes and Corrosion Inhibition

Pyrazole-dicarboxylate acid derivatives have been synthesized and studied for their coordination properties with metals, leading to the formation of novel coordination complexes. These findings have implications for materials science and corrosion inhibition, showcasing the versatility of pyrazole derivatives in various applications (Radi et al., 2015).

Safety and Hazards

Future Directions

The future directions for this compound could involve further exploration of its potential uses. Given its structural similarity to phenoxyacetic acid derivatives, which are widely used as herbicides , it could be interesting to investigate its potential applications in agriculture or other industries.

Properties

IUPAC Name |

2-[(2-chlorophenoxy)methyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c12-8-3-1-2-4-10(8)17-7-14-9(11(15)16)5-6-13-14/h1-6H,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQJAHFALXYTLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCN2C(=CC=N2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-1-(4-chlorobenzyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2818336.png)

![3-chloro-2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2818337.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2818340.png)

![3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2818341.png)

![5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2818344.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2818345.png)

![N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2818352.png)

![[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2818353.png)

![N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2818354.png)